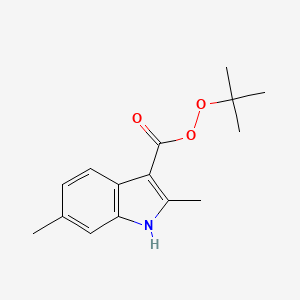
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butylperoxycarboxylate group at the 3-position of the indole ring, along with two methyl groups at the 2 and 6 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate typically involves the reaction of 2,6-dimethylindole with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxycarboxylate group can participate in oxidation reactions, forming corresponding oxides.
Reduction: Reduction of the peroxycarboxylate group can yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxycarboxylate group can generate reactive oxygen species, leading to oxidative stress in biological systems. This oxidative stress can result in the modulation of various cellular pathways, including apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-1H indole: Lacks the tert-butylperoxycarboxylate group, making it less reactive in oxidation reactions.
2,6-Dimethyl-1H indole: Similar structure but without the peroxycarboxylate group, resulting in different chemical properties.
1H indole-3-carboxylic acid: Contains a carboxylic acid group instead of a peroxycarboxylate group, leading to different reactivity.
Uniqueness
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate is unique due to its combination of methyl groups and a peroxycarboxylate group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1448259-52-6 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
tert-butyl 2,6-dimethyl-1H-indole-3-carboperoxoate |
InChI |
InChI=1S/C15H19NO3/c1-9-6-7-11-12(8-9)16-10(2)13(11)14(17)18-19-15(3,4)5/h6-8,16H,1-5H3 |
InChI-Schlüssel |
XEIQNVIYDCSYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)
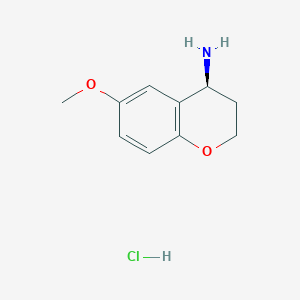

![Methyl 3-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)propanoate hydrochloride](/img/structure/B1457821.png)
![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)
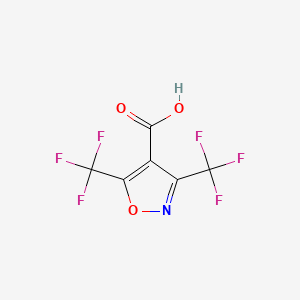

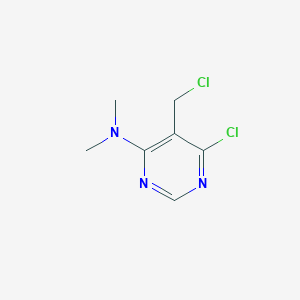

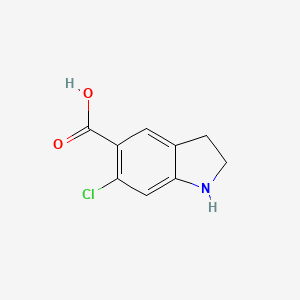
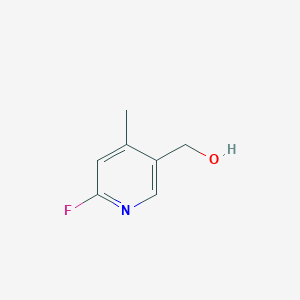
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)
